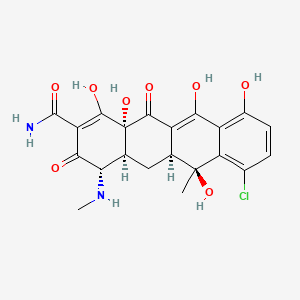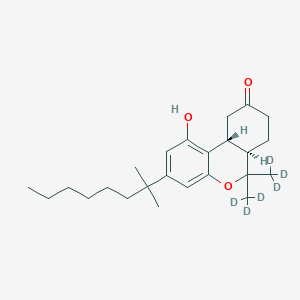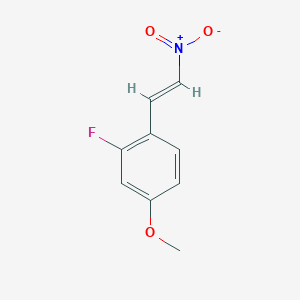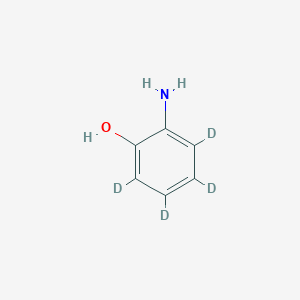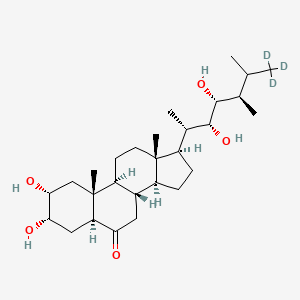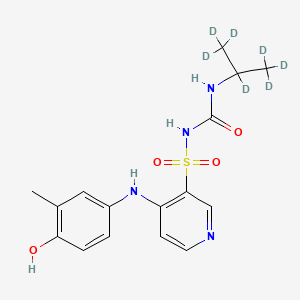
4'-Hydroxy Torsemide-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Hydroxy Torsemide-d7 is a deuterium-labeled analog of 4’-Hydroxy Torsemide, a metabolite of the diuretic drug Torsemide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The molecular formula of 4’-Hydroxy Torsemide-d7 is C16H13D7N4O4S, and it has a molecular weight of 371.46 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Torsemide-d7 involves the incorporation of deuterium atoms into the molecular structure of 4’-Hydroxy Torsemide. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) or deuterated solvents.
Chemical Synthesis: This involves the use of deuterated reagents in the synthesis of the compound from its precursors.
Industrial Production Methods
Industrial production of 4’-Hydroxy Torsemide-d7 typically involves large-scale chemical synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
4’-Hydroxy Torsemide-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a deuterated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Formation of deuterated alcohols.
Substitution: Formation of deuterated halides or amines.
Aplicaciones Científicas De Investigación
4’-Hydroxy Torsemide-d7 is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of drugs.
Proteomics: Used as a biochemical tool in proteomics research to study protein interactions and functions.
Environmental Studies: Used as a tracer in environmental studies to track the movement and transformation of chemicals in the environment
Mecanismo De Acción
The mechanism of action of 4’-Hydroxy Torsemide-d7 is similar to that of its parent compound, Torsemide. Torsemide acts as a loop diuretic by inhibiting the Na+/K+/Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, potassium, and chloride, resulting in diuresis. The deuterium-labeled analog is used to study the pharmacokinetics and metabolism of Torsemide without altering its mechanism of action .
Comparación Con Compuestos Similares
4’-Hydroxy Torsemide-d7 can be compared with other deuterium-labeled analogs and metabolites of diuretic drugs. Some similar compounds include:
4’-Hydroxy Torsemide: The non-deuterated analog of 4’-Hydroxy Torsemide-d7.
Deuterated Furosemide: Another deuterium-labeled diuretic used in pharmacokinetic studies.
Deuterated Bumetanide: A deuterium-labeled analog of the diuretic Bumetanide.
4’-Hydroxy Torsemide-d7 is unique due to its specific labeling with deuterium, which allows for precise tracking and analysis in scientific research without altering the compound’s pharmacological properties.
Propiedades
Fórmula molecular |
C16H20N4O4S |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(4-hydroxy-3-methylanilino)pyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C16H20N4O4S/c1-10(2)18-16(22)20-25(23,24)15-9-17-7-6-13(15)19-12-4-5-14(21)11(3)8-12/h4-10,21H,1-3H3,(H,17,19)(H2,18,20,22)/i1D3,2D3,10D |
Clave InChI |
BJCCDWZGWOVSPR-SVMCCORHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC(=C(C=C2)O)C |
SMILES canónico |
CC1=C(C=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
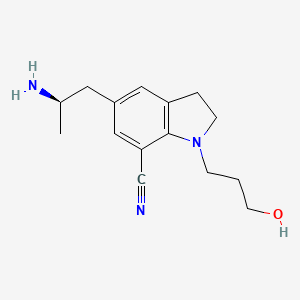
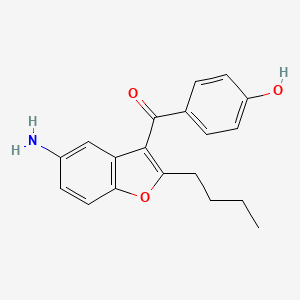
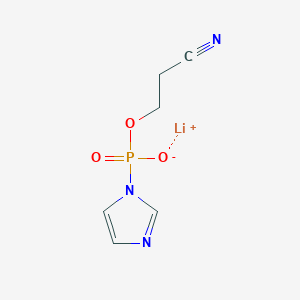
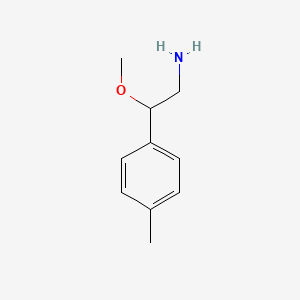
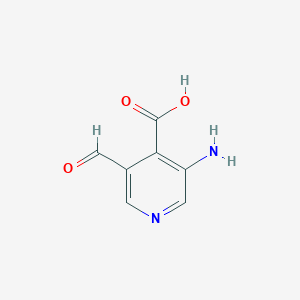
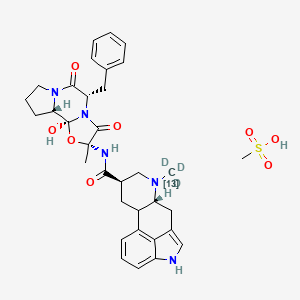
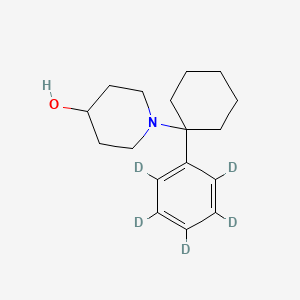
![2,3-Dihydrobenzo[1,4]dioxine-6-carboxamidine](/img/structure/B13443377.png)
